molecular formula C9H8N2O B1604396 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-49-0

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No. B1604396
M. Wt: 160.17 g/mol
InChI Key: LHORUEFKJJLEMR-UHFFFAOYSA-N
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Description

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound with a pyrrolopyridine core structure. It has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. Further studies are needed to fully understand the mechanism of action of this compound.

Biochemical And Physiological Effects

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. It has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and to enhance cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in lab experiments is its versatility. It can be used as a ligand for metal ions, as a catalyst for various chemical reactions, and as a fluorescent probe for imaging biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of this compound for various applications.

Future Directions

There are many future directions for the study of 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. One direction is the development of new synthesis methods to improve the yield and purity of the product. Another direction is the study of the mechanism of action of this compound to fully understand its potential applications. In addition, further studies are needed to determine the safe dosage and concentration of this compound for various applications. Finally, the potential applications of this compound in various fields, including medicine, catalysis, and imaging, should be explored further.

Scientific Research Applications

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, this compound has been studied as a potential ligand for metal ions and as a catalyst for various chemical reactions.

properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-10-4-8-7(5-12)3-11-9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHORUEFKJJLEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646765
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

CAS RN

1000341-49-0
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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